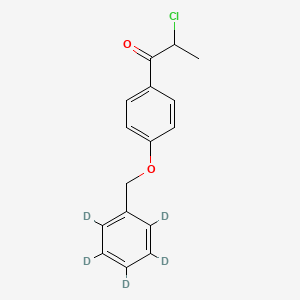

1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5

CAS No.:

Cat. No.: VC16673026

Molecular Formula: C16H15ClO2

Molecular Weight: 279.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15ClO2 |

|---|---|

| Molecular Weight | 279.77 g/mol |

| IUPAC Name | 2-chloro-1-[4-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one |

| Standard InChI | InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/i2D,3D,4D,5D,6D |

| Standard InChI Key | KABSWBAVVVOZDJ-VIQYUKPQSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])COC2=CC=C(C=C2)C(=O)C(C)Cl)[2H])[2H] |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 is , with a molecular weight of 279.77 g/mol. The structure comprises a benzyloxy group (-OCHCH) attached to the para position of a phenyl ring, which is further linked to a 2-chloropropan-1-one moiety. The deuterium atoms are incorporated into the benzyl group, specifically at the five positions of the benzene ring (C2–C6), as indicated by its IUPAC name: 2-chloro-1-[4-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one.

Key Structural Features:

-

Chloroketone group: The chlorine atom at the β-position of the propanone chain enhances electrophilicity, facilitating nucleophilic substitution reactions.

-

Benzyloxy group: The electron-donating benzyloxy substituent modulates the electronic environment of the phenyl ring, influencing reactivity in synthetic applications.

-

Deuterium labeling: The pentadeuterated benzyl group provides a stable isotopic signature for mass spectrometry and NMR tracking.

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 279.77 g/mol | |

| IUPAC Name | 2-chloro-1-[4-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one | |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl | |

| Isotopic Composition | Five deuterium atoms at benzyl group |

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 involves multi-step organic reactions, typically starting with the benzylation of 4-hydroxyphenylpropanone followed by chlorination and deuterium incorporation. A generalized approach includes:

-

Benzylation: Reaction of 4-hydroxyphenylpropanone with deuterated benzyl bromide under basic conditions to form 4-(benzyloxy-d5)phenylpropanone.

-

Chlorination: Treatment with chlorine gas or sulfuryl chloride (SOCl) to introduce the chlorine atom at the β-position.

Critical Reaction Parameters:

-

Temperature control (0–5°C during chlorination to prevent side reactions).

-

Use of anhydrous solvents to avoid hydrolysis of intermediates.

Analytical Characterization

Advanced spectroscopic techniques confirm the compound’s structure and isotopic purity:

-

Nuclear Magnetic Resonance (NMR): -NMR shows absence of proton signals at the deuterated benzyl positions, while -NMR confirms carbonyl (C=O) and aromatic carbons.

-

Mass Spectrometry (MS): High-resolution MS detects the molecular ion peak at m/z 279.77, with fragmentation patterns consistent with the loss of Cl and deuterated benzyl groups.

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity, with R values comparable to non-deuterated analogs.

Applications in Research

Isotopic Labeling in Metabolic Studies

The deuterium label in 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 enables precise tracking of metabolic pathways and degradation products. For example, in pharmacokinetic studies, researchers use this compound to distinguish endogenous metabolites from administered drugs, reducing background noise in mass spectrometry analyses .

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing dopamine D1 receptor ligands and other bioactive molecules. For instance, its non-deuterated analog is utilized in patented syntheses of heteroaromatic compounds targeting neurological disorders . The chloroketone group’s reactivity allows further functionalization, such as nucleophilic substitution with amines to yield secondary amines.

Analytical Reference Standard

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume